3-(4-(Methylsulfonyl)phenoxy)azetidine
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Overview
Description
3-(4-(Methylsulfonyl)phenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxy group, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)phenoxy)azetidine typically involves the reaction of 4-(methylsulfonyl)phenol with azetidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with an azetidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)phenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the azetidine ring or the phenoxy group, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenoxy group, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-(Methylsulfonyl)phenoxy)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)phenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the methylsulfonyl group contribute to its reactivity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(4-(Methylsulfonyl)phenoxy)azetidine stands out due to its four-membered ring structure, which imparts unique reactivity and stability. The presence of the methylsulfonyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO3S |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenoxy)azetidine |
InChI |
InChI=1S/C10H13NO3S/c1-15(12,13)10-4-2-8(3-5-10)14-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |
InChI Key |
XJQMGQZKZIXLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2CNC2 |
Origin of Product |
United States |
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